2-Chloro-3-nitro-1,6-naphthyridin-4-amine

Catalog No.
S12331209
CAS No.
87992-37-8
M.F
C8H5ClN4O2
M. Wt
224.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-nitro-1,6-naphthyridin-4-amine

CAS Number

87992-37-8

Product Name

2-Chloro-3-nitro-1,6-naphthyridin-4-amine

IUPAC Name

2-chloro-3-nitro-1,6-naphthyridin-4-amine

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

InChI

InChI=1S/C8H5ClN4O2/c9-8-7(13(14)15)6(10)4-3-11-2-1-5(4)12-8/h1-3H,(H2,10,12)

InChI Key

BYOTZHURNVFCRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])Cl

2-Chloro-3-nitro-1,6-naphthyridin-4-amine is a heterocyclic compound characterized by a naphthyridine core structure, which includes a chlorine atom and a nitro group at specific positions. This compound belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of 2-chloro-3-nitro-1,6-naphthyridin-4-amine is C_10H_7ClN_2O_2, and its structure consists of a fused bicyclic system containing nitrogen atoms that contribute to its chemical reactivity and biological properties.

The chemical reactivity of 2-chloro-3-nitro-1,6-naphthyridin-4-amine is influenced by the presence of the chlorine and nitro groups. Typical reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, under basic conditions. This reaction is facilitated by the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the carbon atom bonded to chlorine.
  • Reduction Reactions: The nitro group can undergo reduction to form an amine derivative, often using reducing agents like iron or zinc in acidic conditions.
  • Electrophilic Aromatic Substitution: The aromatic system allows for electrophilic substitutions at positions not occupied by the nitro or chloro groups, although the presence of these groups can direct the substitution pattern.

Compounds related to 2-chloro-3-nitro-1,6-naphthyridin-4-amine have demonstrated various biological activities. Research indicates potential antimicrobial and antitumor properties due to their ability to interact with biological targets such as enzymes and receptors. For instance, naphthyridine derivatives have been studied for their activity against bacterial strains and cancer cell lines, often showing promising results in inhibiting cell proliferation and inducing apoptosis.

The synthesis of 2-chloro-3-nitro-1,6-naphthyridin-4-amine can be accomplished through several methods:

  • Starting from Chloropyridines: A common approach involves reacting 2-chloro-3-nitropyridine with suitable amines under reflux conditions to form the corresponding aminonaphthyridine. This method capitalizes on C-N bond formation strategies that do not require transition metals or complex catalysts .
  • Cyclization Reactions: Another method involves cyclizing appropriate precursors through thermal or catalytic processes to yield naphthyridine derivatives directly.
  • Functional Group Transformations: Existing naphthyridine derivatives can be modified through functional group interconversions, such as nitration or halogenation, leading to the desired compound.

2-Chloro-3-nitro-1,6-naphthyridin-4-amine has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Probes: Its reactivity allows it to be used as a chemical probe in biochemical assays to study enzyme interactions or cellular processes.

Interaction studies involving 2-chloro-3-nitro-1,6-naphthyridin-4-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: Computational methods predict how this compound interacts with protein targets, providing insights into its mechanism of action.
  • In Vitro Assays: Experimental approaches assess the compound's efficacy against specific pathogens or cancer cell lines.

Such studies are crucial for understanding the pharmacological profile and therapeutic potential of this compound.

Several compounds share structural similarities with 2-chloro-3-nitro-1,6-naphthyridin-4-amine. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Properties
1,6-NaphthyridineContains no halogens; basic nitrogen functionalityExhibits broad-spectrum antimicrobial activity
2-Amino-3-nitropyridineAmino group instead of chloro; similar nitro groupPotentially more reactive due to amino group
4-ChloroquinolineContains a quinoline structure; halogen at C4Known for antiviral properties
5-NitroisoxazoleIsoxazole ring with nitro substituentDisplays distinct pharmacological profiles

The unique combination of chlorine and nitro substituents in 2-chloro-3-nitro-1,6-naphthyridin-4-amine contributes to its specific reactivity and biological activity compared to these similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

224.0101031 g/mol

Monoisotopic Mass

224.0101031 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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